molecular formula C14H11BrN4O3S B045639 Cdk2 Inhibitor II CAS No. 222035-13-4

Cdk2 Inhibitor II

Cat. No. B045639
M. Wt: 395.23 g/mol
InChI Key: ODZNNZYRBRRREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cdk2 (Cyclin-dependent kinase 2) is a pivotal enzyme in cell cycle regulation, making it a significant target for antitumor agents. Inhibitors like Cdk2 Inhibitor II are crucial for studying the modulation of cell proliferation through the inhibition of Cdk2 activity.

Synthesis Analysis

Cdk2 inhibitors have been synthesized through various approaches, with structure-activity relationships being explored for different substituents affecting potency and specificity. For instance, synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines have shown that certain substituents at the 5-position significantly impact CDK2 inhibitory activity, revealing crucial structure-activity relationships (Marchetti et al., 2010).

Molecular Structure Analysis

The molecular structure of Cdk2 in complex with inhibitors provides insights into the specificity and potency of these compounds. Crystallographic studies have detailed how inhibitors bind to the active and inactive forms of Cdk2, demonstrating the importance of the adenine binding pocket and other structural features for inhibitor effectiveness (Davies et al., 2001).

Chemical Reactions and Properties

The reactivity and interaction of Cdk2 Inhibitor II with the enzyme's active site highlight the role of hydrogen bonding and electrostatic interactions. These interactions are essential for the inhibitor's efficacy, with changes in the glycine loop and phosphate binding site of Cdk2 affecting inhibitor binding (Davies et al., 2001).

Physical Properties Analysis

Physical properties, such as solubility and metabolic stability, are critical for the pharmacological efficacy of CDK2 inhibitors. Novel purines with enhanced solubility and lower metabolic clearance than seliciclib, a known CDK inhibitor, have been developed, showing the importance of physical properties in the design of CDK2 inhibitors (Wilson et al., 2011).

Chemical Properties Analysis

The chemical properties of Cdk2 inhibitors, including their interaction with the ATP-binding pocket and allosteric sites on Cdk2, are fundamental to their design and effectiveness. The development of inhibitors targeting these specific areas has been informed by a deep understanding of the kinase's structure and the dynamic changes upon cyclin binding and activation (Alexander et al., 2015).

Scientific Research Applications

  • Anticancer Therapy

    • Summary of Application : Cdk2 inhibitors have been identified as potential therapeutic agents in the treatment of various types of cancer . They work by inhibiting the activity of Cyclin-dependent kinase 2 (CDK2), a protein kinase involved in cell cycle regulation. Abnormal activity of CDK2 is associated with cancer progression and metastasis .
    • Methods of Application : The application of Cdk2 inhibitors in cancer therapy often involves structure-based virtual screening and molecular docking studies to identify potent CDK2 inhibitors . These compounds are then subjected to further tests to evaluate their effectiveness in inhibiting CDK2.
    • Results or Outcomes : The inhibition of CDK2 has been shown to stabilize the structure of CDK2 and cause minimal conformational change, which could potentially inhibit the growth of cancer cells .
  • Overcoming Drug Resistance in Cancer Therapy

    • Summary of Application : Cdk2 inhibitors have been found to be effective in overcoming drug resistance in cancer therapy, particularly in breast cancers that have acquired resistance to CDK4/6 inhibitors .
    • Methods of Application : This involves the administration of Cdk2 inhibitors to patients who have developed resistance to other forms of cancer therapy. The inhibitors work by blocking aberrant cell proliferation, which causes the growth of tumors .
    • Results or Outcomes : Studies have shown that Cdk2 inhibitors can effectively stop cancer cell division and control tumor growth in patients who have developed resistance to other forms of cancer therapy .
  • Cell Cycle Regulation

    • Summary of Application : Cdk2 inhibitors play a crucial role in cell cycle regulation. They work by inhibiting the activity of CDK2, a protein kinase that drives the progression of cells into the S- and M-phases of the cell cycle .
    • Methods of Application : The application of Cdk2 inhibitors in cell cycle regulation involves the administration of these inhibitors to cells in order to control their progression through the cell cycle .
    • Results or Outcomes : The inhibition of CDK2 has been shown to induce cell cycle arrest and a phenotype resembling cellular senescence .
  • Contraception

    • Summary of Application : Cdk2 inhibitors have been developed for use in contraception . These inhibitors bind to CDK2 with nanomolar affinity and exhibit a strong negative cooperative relationship with cyclin binding .
    • Methods of Application : The application of these inhibitors in contraception involves structure-based virtual screening and molecular docking studies to identify potent CDK2 inhibitors . These compounds are then subjected to further tests to evaluate their effectiveness in inhibiting CDK2.
    • Results or Outcomes : The binding profile of these compounds in both biophysical and cellular assays demonstrate the promise of this series for further development into a therapeutic selective for CDK2 over highly similar kinases like CDK1 .
  • Overcoming Resistance to CDK4/6 Inhibitors

    • Summary of Application : Cdk2 inhibitors have been found to be effective in overcoming resistance to CDK4/6 inhibitors in breast cancer .
    • Methods of Application : This involves the administration of Cdk2 inhibitors to patients who have developed resistance to other forms of cancer therapy .
    • Results or Outcomes : Studies have shown that Cdk2 inhibitors can effectively stop cancer cell division and control tumor growth in patients who have developed resistance to other forms of cancer therapy .
  • Enhancing Antitumor Immunity

    • Summary of Application : Cdk2 inhibitors have been found to enhance antitumor immunity by increasing the interferon response .
    • Methods of Application : This involves the administration of Cdk2 inhibitors to patients with solid tumors .
    • Results or Outcomes : The inhibition of CDK2 has been shown to increase the interferon response, thereby enhancing antitumor immunity .
  • Development of Contraceptives

    • Summary of Application : Cdk2 inhibitors have been developed for use in contraception . These inhibitors bind to CDK2 with nanomolar affinity and exhibit a strong negative cooperative relationship with cyclin binding .
    • Methods of Application : The application of these inhibitors in contraception involves structure-based virtual screening and molecular docking studies to identify potent CDK2 inhibitors . These compounds are then subjected to further tests to evaluate their effectiveness in inhibiting CDK2.
    • Results or Outcomes : The binding profile of these compounds in both biophysical and cellular assays demonstrate the promise of this series for further development into a therapeutic selective for CDK2 over highly similar kinases like CDK1 .
  • Treatment of Solid Tumors

    • Summary of Application : Cdk2 inhibitors have been found to induce cell cycle arrest and senescence in solid tumors .
    • Methods of Application : This involves the administration of Cdk2 inhibitors to patients with solid tumors .
    • Results or Outcomes : The inhibition of CDK2 has been shown to promote retinoblastoma protein hypophosphorylation and therapy-induced senescence (TIS) in CCNE1-amplified tumors, leading to durable control of tumor growth .
  • Enhancement of Antitumor Immunity

    • Summary of Application : Cdk2 inhibitors have been found to enhance antitumor immunity by increasing the interferon response .
    • Methods of Application : This involves the administration of Cdk2 inhibitors to patients with solid tumors .
    • Results or Outcomes : The inhibition of CDK2 has been shown to increase the interferon response, thereby enhancing antitumor immunity .

Future Directions

Selective CDK2 inhibition may provide a therapeutic benefit against certain tumors, and it continues to appeal as a strategy to exploit in anticancer drug development . The development of combination therapy strategies in recent years has made it possible to reduce the toxicity and side effects of pan-CDK inhibitors . The development of more selective and potent small molecule inhibitors is highlighted as an alternative approach .

properties

IUPAC Name

4-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O3S/c15-8-1-6-12-11(7-8)13(14(20)17-12)19-18-9-2-4-10(5-3-9)23(16,21)22/h1-7,17,20H,(H2,16,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDDMLCHUYBHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NC3=C2C=C(C=C3)Br)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cdk2 Inhibitor II

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cdk2 Inhibitor II
Reactant of Route 2
Reactant of Route 2
Cdk2 Inhibitor II
Reactant of Route 3
Reactant of Route 3
Cdk2 Inhibitor II
Reactant of Route 4
Reactant of Route 4
Cdk2 Inhibitor II
Reactant of Route 5
Reactant of Route 5
Cdk2 Inhibitor II
Reactant of Route 6
Reactant of Route 6
Cdk2 Inhibitor II

Citations

For This Compound
99
Citations
IM Schaefer, ML Hemming, MZ Lundberg… - British Journal of …, 2022 - nature.com
… To determine the effects of single-agent CDK2 pathway inhibition, we evaluated GIST response to CDK2 inhibitor II and found IC 50 values ranging from 2886.0-3842.9 nM in GIST430, …
Number of citations: 6 www.nature.com
K Nakamura, N Yokoyama, I Igarashi - Parasitology, 2007 - cambridge.org
… A, CGP74514A, and CDK2 Inhibitor II, showed significantly suppressive effects on the in vitro growth of B. bovis. Three (roscovitine, purvalanol A, and CDK2 Inhibitor II) showed an …
Number of citations: 26 www.cambridge.org
Y Kobayashi, K Tanaka - The Journal of General and Applied …, 2018 - jstage.jst.go.jp
… With the new protocol, we found that both CDK2 inhibitor II and … Effect of CDK2 inhibitor II and roscovitine on cell growth. … the medium at time 0 (600 nM CDK2 inhibitor II; A and C, 5 mM …
Number of citations: 1 www.jstage.jst.go.jp
J Wang, T Yang, G Xu, H Liu, C Ren, W Xie… - Translational oncology, 2016 - Elsevier
… investigating the IC50s of CDK2 inhibitor II in different GBM … to CDK2 inhibitor II (Figure 5, b and c). Furthermore, in vitro cell proliferation was significantly eliminated by CDK2 inhibitor II …
Number of citations: 75 www.sciencedirect.com
IM Schaefer, MZ Lundberg, ML Hemming, SK Saka… - Cancer Research, 2022 - AACR
… The impact of various CDK perturbants using CDK2i (CDK2 inhibitor-II), CDK4/6i (palbociclib or abemaciclib), and CDK2/4/6i (PF-06873600) was determined through cell proliferation …
Number of citations: 0 aacrjournals.org
CC Yang, A LaBaff, Y Wei, L Nie, W Xia… - American journal of …, 2015 - ncbi.nlm.nih.gov
… CDK2 inhibitor treatment was administered to cells at IC 50 concentrations for SNS032, CDK2 inhibitor II, and Roscovitine. The inhibitor was replaced daily. Cell growth and cell viability …
Number of citations: 44 www.ncbi.nlm.nih.gov
HY Wang, NH Kim - Biology of Reproduction, 2016 - academic.oup.com
… To assess whether CDK2 is required during porcine meiotic maturation, we inhibited CDK2 activity using a highly selective inhibitor, CDK2 inhibitor II, and knocked down the expression …
Number of citations: 24 academic.oup.com
K Liu, JD Graves, YJ Lee, FT Lin… - Molecular and cellular …, 2020 - Taylor & Francis
… Cdk2 inhibitor II, followed by a BrdU incorporation assay. A group of parental cells were treated with 10% FBS with or without Cdk2 inhibitor II at … were treated with Cdk2 inhibitor II or not …
Number of citations: 15 www.tandfonline.com
J Hu, M Qiao, Y Chen, H Tang, W Zhang, D Tang… - FEBS …, 2018 - Wiley Online Library
… CDK2 inhibitor II on viral DNA levels and phosphorylation of endogenous SAMHD1: the Huh7 cells were pretreated with CDK2 inhibitor II … were treated with CDK2 inhibitor II every other …
Number of citations: 32 febs.onlinelibrary.wiley.com
B Liu, C Fu, J Cao, W Mao, S Zhang, Q Li… - … and Essential Fatty …, 2021 - Elsevier
… (6) PGE 2 combined with CDK2 Inhibitor II treatment, (7) PGE 2 … , (9) butaprost combined with CDK2 Inhibitor II treatment, or (10) … in combination (LEE011, CDK2 Inhibitor II, and Ro 3306 …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.